2,2-difluoroacetophenone
Overview
Description
2,2-difluoroacetophenone is an organic compound with the molecular formula C8H6F2O. It is also known as difluoromethyl phenyl ketone. This compound is characterized by the presence of two fluorine atoms attached to the same carbon atom, which is also bonded to a phenyl group and a carbonyl group. The presence of fluorine atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Scientific Research Applications
Supercritical CO2 as Reaction Medium for Hydrogenation The use of supercritical carbon dioxide (scCO2) as a solvent for the selective hydrogenation of acetophenone to 1-phenylethanol showcases an innovative approach in green chemistry. This method capitalizes on scCO2's properties—such as being non-toxic, non-flammable, and environmentally benign—to replace traditional organic solvents. The research highlights the benefits of polyurea-based encapsulated catalysts and explores the impact of various reaction parameters on the process (More & Yadav, 2018).
High Refractive Index Poly(phenylene thioether)s The development of high refractive index poly(phenylene thioether)s by incorporating binaphthyl or diphenylfluorene units represents a significant advancement in materials science. These polymers, synthesized through the polycondensation of dithiols with difluoro compounds, demonstrate excellent thermal stability and optical properties. This makes them suitable candidates for applications in the optical field, further extending the utility of difluoro compounds in creating advanced materials (Nakagawa et al., 2012).
Bioreduction by Marine Fungi Marine fungi have been utilized for the asymmetric reduction of 2-chloro-1-phenylethanone, demonstrating the potential of marine biocatalysts in organic synthesis. This study not only highlights the enzymatic abilities of marine fungi but also points towards a sustainable method of producing chiral alcohols, a key component in various pharmaceuticals (Rocha et al., 2009).
Biotechnological Production of 2-Phenylethanol The microbial transformation process for producing 2-phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance, presents an eco-friendly alternative to chemical synthesis. This approach not only emphasizes the importance of green chemistry but also the role of biotechnology in the sustainable production of natural flavors and fragrances (Hua & Xu, 2011).
Photocatalytic Treatment of Leather Industry Wastewater Investigations into the photocatalytic degradation of organic compounds, including 2-phenylethanol, in leather industry wastewater using titanium dioxide (TiO2) highlight the application of difluoro compounds in environmental remediation. This study not only contributes to the field of wastewater treatment but also demonstrates the effectiveness of photocatalysis in degrading complex organic pollutants, offering a pathway towards cleaner industrial processes (Natarajan et al., 2013).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with difluoromethyl lithium. The reaction is typically carried out in an anhydrous solvent such as diethyl ether at low temperatures to prevent side reactions. Another method involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2-difluoro-1-phenylethanone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl benzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming difluoromethyl phenyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Difluoromethyl benzoic acid.
Reduction: Difluoromethyl phenyl alcohol.
Substitution: Various substituted phenyl ketones depending on the nucle
Properties
IUPAC Name |
2,2-difluoro-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKCPDTXVZOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960133 | |
Record name | 2,2-Difluoro-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-01-7 | |
Record name | 395-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Difluoro-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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